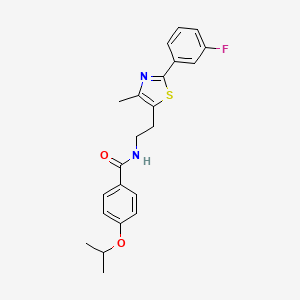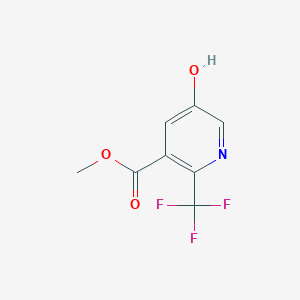
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea, also known as CCTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CCTU belongs to the family of urea derivatives, which have been extensively studied for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea involves its interaction with various molecular targets in the body. 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of cancer stem cell markers. In inflammation, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative diseases, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has several advantages for lab experiments, including its high yield and purity, and its ability to interact with multiple molecular targets. However, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea also has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea. One potential direction is the development of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea-based therapies for cancer, inflammation, and neurodegenerative diseases. Another potential direction is the optimization of the synthesis method of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea to improve its yield and purity. Additionally, further research is needed to understand the potential toxicity and side effects of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea in vivo.
Synthesemethoden
The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea involves the reaction of 4-chloro-3-mercapto-1,2,4-triazole with o-tolyl isocyanate in the presence of a base. This reaction results in the formation of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea. The yield of this synthesis method is high, and the purity of the resulting compound can be easily verified using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-8-4-2-3-5-10(8)14-12(16)15-11-7-19(17,18)6-9(11)13/h2-5,9,11H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUPHNUSKANCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CS(=O)(=O)CC2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951913.png)

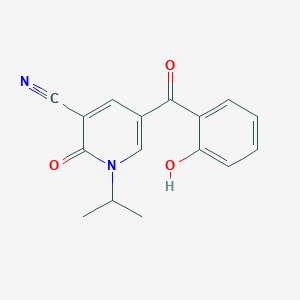
![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)
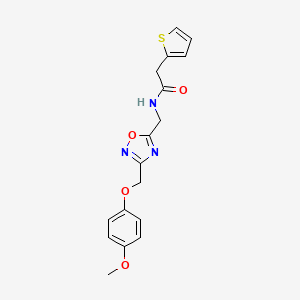
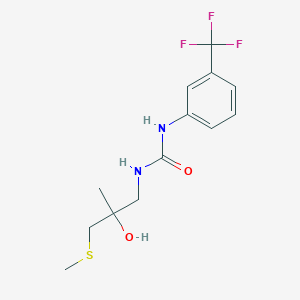
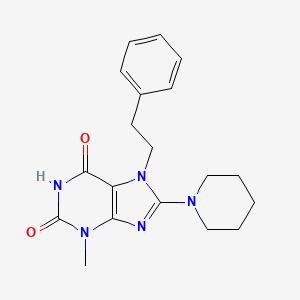
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)
